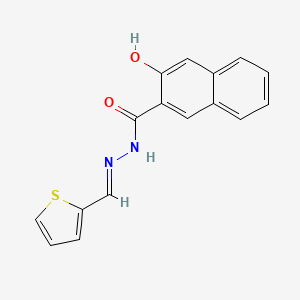![molecular formula C19H24N6O B5514558 N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions and Japp-Klingemann method followed by 2-decarboxylation. Amidification is carried out by condensation of corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, showcasing intramolecular N-H...O hydrogen bonds (Wu et al., 2005).
Chemical Reactions and Properties
Compounds like 2-dimethylaminomethylene-1,3-diones react with N-C-N dinucleophiles, forming various pyrimidine derivatives. These reactions showcase the reactivity of similar dimethylamino groups in the formation of pyrimidines (Schenone et al., 1990).
Physical Properties Analysis
The crystal structures of compounds with similar pyrimidine rings, like in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate, reveal nonplanar conformations and hydrogen-bonded ribbons, indicating the solid-state physical characteristics (Trilleras et al., 2008).
Chemical Properties Analysis
Chemical properties can be inferred from studies like the one by Geng et al. (2023), which used density functional theory (DFT) to analyze molecular structures and physicochemical properties of related compounds. This includes molecular electrostatic potential and frontier molecular orbitals analysis (Geng et al., 2023).
Aplicaciones Científicas De Investigación
Antiallergic Potential
The compound N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide, has been explored for its antiallergic properties. A study by Menciu et al. (1999) identified certain amides in this series as potent antiallergic agents. In particular, they found that variations in the indole substituents and the alkanoic chain length significantly influenced antiallergic potency. One such amide showed notable efficacy in inhibiting histamine release and other allergic responses in experimental models (Menciu et al., 1999).
Synthesis and Potential Applications
The synthesis of related compounds like 1-alkyl-5-phenyl-4(1H)pyrimidinones, which share a core structural similarity, has been reported by Beck and Gajewski (1976). These pyrimidinones were synthesized through condensation reactions involving phenylacetamides and dimethylformamide dimethyl acetal. Such compounds, due to their structural uniqueness, may have various potential applications in medicinal chemistry and drug design (Beck & Gajewski, 1976).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, using a similar chemical structure, to investigate their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Molecular Imprinting and Biological Evaluation
Fahim and Abu-El Magd (2021) explored the application of similar compounds in molecular imprinting and biological evaluation. They investigated the reaction of 5-aminouracil with ethyl cyanoacetate, leading to the synthesis of a compound with potential applications in the enhancement of molecular imprinted polymers. This research suggests possible use in various fields, including material science and biology (Fahim & Abu-El Magd, 2021).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve studying its interactions with various biological targets, exploring its potential use in pharmaceuticals, or investigating its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-23-17(11-18(24-13)25(2)3)20-8-9-21-19(26)10-14-12-22-16-7-5-4-6-15(14)16/h4-7,11-12,22H,8-10H2,1-3H3,(H,21,26)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICAOMQZINQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)
![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)

![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

